molecular formula C20H19N3O5 B11443454 4-methyl-3-nitro-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide

4-methyl-3-nitro-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide

Cat. No.: B11443454
M. Wt: 381.4 g/mol
InChI Key: QCFPBNCTLBKVOG-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the chromen core, followed by the introduction of the nitro group and the propylamino substituent. The final step involves the formation of the benzamide moiety.

    Preparation of the Chromen Core: The chromen core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Introduction of the Propylamino Substituent: The propylamino group can be introduced through a nucleophilic substitution reaction using propylamine.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Additionally, industrial processes would need to consider cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include alkyl halides for nucleophilic substitution and electrophiles such as acyl chlorides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4-methyl-3-nitro-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group and the chromen core are likely to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen core and have similar biological activities.

    Nitrobenzamide derivatives: These compounds share the nitrobenzamide moiety and have similar chemical reactivity.

Uniqueness

4-methyl-3-nitro-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide is unique due to the combination of the chromen core, nitro group, and propylamino substituent. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

4-methyl-3-nitro-N-[2-oxo-4-(propylamino)chromen-3-yl]benzamide

InChI

InChI=1S/C20H19N3O5/c1-3-10-21-17-14-6-4-5-7-16(14)28-20(25)18(17)22-19(24)13-9-8-12(2)15(11-13)23(26)27/h4-9,11,21H,3,10H2,1-2H3,(H,22,24)

InChI Key

QCFPBNCTLBKVOG-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

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